3,7-Dimethyloct-6-en-1-yn-3-ol

説明

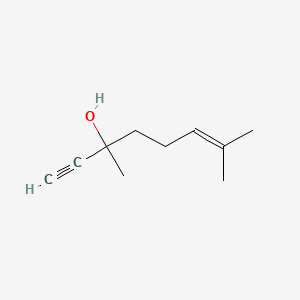

Structure

3D Structure

特性

IUPAC Name |

3,7-dimethyloct-6-en-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTIDNZYLFTNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057588 | |

| Record name | Dehydrolinalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid with a floral odor; [MSDSonline] | |

| Record name | 2-Dehydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

198.00 to 199.00 °C. @ 760.00 mm Hg | |

| Record name | (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

85 °C | |

| Record name | 2-Dehydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.34 [mmHg] | |

| Record name | 2-Dehydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29171-20-8 | |

| Record name | Dehydrolinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29171-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrolinalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029171208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octen-1-yn-3-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydrolinalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-6-en-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROLINALOOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L06OT2435M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58.00 to -56.00 °C. @ 760.00 mm Hg | |

| Record name | (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3,7-Dimethyloct-6-en-1-yn-3-ol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,7-dimethyloct-6-en-1-yn-3-ol, an unsaturated tertiary alcohol also known by its common name, dehydrolinalool. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of chemistry and drug development. The guide details the compound's physicochemical characteristics, structural identifiers, and includes a detailed experimental protocol for its synthesis and purification. While toxicological data indicates low acute toxicity, information regarding its specific biological activities and interactions with signaling pathways is currently limited in publicly available scientific literature.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid with a characteristic floral and woody odor.[1][2] It is a volatile organic compound with applications in the fragrance industry and as a key intermediate in the synthesis of other commercially valuable terpenoids, such as linalool.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Boiling Point | 89-93 °C at 1.6 kPa | ChemicalBook |

| 198 °C at 101.3 kPa | [1] | |

| Melting Point | -57 °C | [1] |

| Density | 0.88 g/cm³ | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [2] |

| Solubility | Sparingly soluble in water. Soluble in ethanol and other organic solvents. | [1] |

| Vapor Pressure | 0.1 mbar at 20 °C | [1] |

| Refractive Index | 1.46 at 20 °C | [1] |

Chemical Structure and Identifiers

The structural identifiers for this compound are crucial for its unambiguous identification in research and regulatory contexts.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| Common Name | Dehydrolinalool | [1] |

| CAS Number | 29171-20-8 | [1] |

| SMILES String | C\C(C)=C\CCC(C)(O)C#C | |

| InChI Key | YWTIDNZYLFTNQQ-UHFFFAOYSA-N |

Synthesis and Purification

The primary industrial synthesis of this compound involves the ethynylation of 6-methyl-5-hepten-2-one.[1][3][6] This process utilizes acetylene in the presence of a strong base.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis.

Materials:

-

6-methyl-5-hepten-2-one

-

Acetylene gas

-

Potassium hydroxide (KOH)

-

Liquid ammonia

-

Anhydrous organic solvent (e.g., toluene)

-

Ice

-

Acetic acid (for neutralization)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a three-necked flask equipped with a gas inlet, a mechanical stirrer, and a cooling bath, a suspension of potassium hydroxide in an anhydrous solvent such as toluene is prepared.

-

The flask is cooled to 0 °C, and a stream of acetylene gas is bubbled through the suspension with vigorous stirring.

-

A solution of 6-methyl-5-hepten-2-one in the same solvent is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

The reaction is allowed to proceed at 0 °C for several hours with continuous stirring.

-

Upon completion, the reaction is quenched by the careful addition of ice, followed by neutralization with acetic acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Purification

The crude product is purified by fractional distillation under reduced pressure.[6] This method is suitable for high-boiling liquids that may decompose at their atmospheric boiling point.[7] Steam distillation can also be employed for purification, particularly to remove impurities like N-methylpyrrolidone if used as a solvent in the reaction.[8]

Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Toxicological Profile

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or interactions of this compound with cellular signaling pathways. While its structural analog, linalool, has been extensively studied for its anti-inflammatory, analgesic, and other pharmacological effects, these properties cannot be directly extrapolated to dehydrolinalool without experimental validation.[9][10][11][12] The presence of the alkyne group in dehydrolinalool in place of the alkene in linalool can significantly alter its chemical reactivity and biological targets.

Due to the lack of available data on its interaction with specific biological pathways, a signaling pathway diagram cannot be provided at this time. This represents a significant knowledge gap and an area for future research.

Toxicological Summary

Toxicological studies on this compound indicate a low level of acute toxicity.[13] However, it is classified as a skin and eye irritant.[13][14] A summary of the available toxicological data is presented below.

| Endpoint | Result | Source |

| Acute Oral Toxicity | Minimally toxic after single ingestion. | [14] |

| Skin Irritation | Causes skin irritation. | [14] |

| Eye Irritation | Causes serious eye irritation. | [14] |

| Genotoxicity (Ames test) | Did not induce genotoxic activity in the presence of a metabolizing system. | [13] |

| Genotoxicity (in vitro chromosome aberration) | Showed marginal clastogenic activity without metabolic activation. | [13] |

| Genotoxicity (in vivo mouse micronucleus) | Non-clastogenic up to the limit dose of 2000 mg/kg. | [13] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [14] |

Conclusion and Future Directions

This compound is a well-characterized compound in terms of its chemical and physical properties. Its synthesis is established and scalable. However, for its potential application in drug development and life sciences research, a significant gap exists in the understanding of its biological activities. Future research should focus on in vitro and in vivo studies to elucidate any pharmacological or toxicological effects. Screening for activity against various enzymes, receptors, and cell lines would be a crucial first step. Furthermore, investigating its metabolic fate and potential for bioactivation is essential for a comprehensive safety assessment. Such studies will be vital in determining whether this compound holds promise as a lead compound or a valuable tool for chemical biology.

References

- 1. Dehydrolinalool – Wikipedia [de.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 29171-20-8 [chemicalbook.com]

- 4. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dehydrolinalool, (S)- | C10H16O | CID 1616117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US3640851A - Purification of dehydrolinalool by fractional distillation and water washing - Google Patents [patents.google.com]

- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 10. Anti-arthritic potential of linalool: in vitro, in vivo, and in silico mechanistic insights for safer therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (-)-Linalool inhibits in vitro NO formation: Probable involvement in the antinociceptive activity of this monoterpene compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of Dehydrolinalool: A Technical Guide

Introduction: Dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol) is a tertiary acetylenic alcohol with the molecular formula C₁₀H₁₆O. It serves as a significant intermediate in the synthesis of various fragrance compounds and vitamins, including linalool, citral, and vitamins A and E. A thorough understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and structural verification in research and industrial applications. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for dehydrolinalool, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dehydrolinalool.

Table 1: ¹H NMR Spectroscopic Data for Dehydrolinalool (Predicted)

| Proton Assignment (Structure) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-1 (C≡C-H) | 2.0 - 2.5 | s | - |

| H-3 (C-OH) | 1.5 - 2.5 | br s | - |

| H-4 (-CH₃) | ~1.4 | s | - |

| H-5 (-CH₂-) | 1.6 - 1.8 | m | - |

| H-6 (-CH₂-) | 2.0 - 2.2 | m | - |

| H-7 (=CH-) | 5.0 - 5.2 | t | ~7 |

| H-8 (-CH₃) | ~1.7 | s | - |

| H-9 (-CH₃) | ~1.6 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for Dehydrolinalool

| Carbon Assignment (Structure) | Chemical Shift (δ, ppm) |

| C-1 (≡CH) | ~74 |

| C-2 (C≡) | ~88 |

| C-3 (C-OH) | ~68 |

| C-4 (-CH₃) | ~28 |

| C-5 (-CH₂-) | ~42 |

| C-6 (-CH₂-) | ~23 |

| C-7 (=C) | ~124 |

| C-8 (C=) | ~132 |

| C-9 (-CH₃) | ~26 |

| C-10 (-CH₃) | ~18 |

Note: A ¹³C NMR spectrum for dehydrolinalool is available in spectral databases, and the listed chemical shifts are approximate values based on these resources.[1]

Table 3: Infrared (IR) Spectroscopy Data for Dehydrolinalool

| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 | Strong, Broad |

| C-H (Alkyne) | Stretching | ~3300 | Strong, Sharp |

| C-H (Alkene, =C-H) | Stretching | 3010 - 3095 | Medium |

| C-H (Alkane, -CH₃, -CH₂-) | Stretching | 2850 - 2960 | Medium to Strong |

| C≡C (Alkyne) | Stretching | 2100 - 2260 | Weak to Medium |

| C=C (Alkene) | Stretching | 1640 - 1680 | Medium |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

Table 4: Mass Spectrometry (GC-MS) Data for Dehydrolinalool

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 152 | Low | [M]⁺ (Molecular Ion) |

| 137 | Moderate | [M - CH₃]⁺ |

| 119 | High | [M - H₂O - CH₃]⁺ or [M - CH₃ - H₂O]⁺ |

| 93 | Moderate | [C₇H₉]⁺ |

| 71 | High | [C₅H₇O]⁺ or [C₅H₉]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: The fragmentation pattern is based on data available from the NIST Mass Spectrometry Data Center.[1] The molecular ion peak is often weak or absent in the electron ionization mass spectra of tertiary alcohols due to facile dehydration.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for dehydrolinalool are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of dehydrolinalool in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program (e.g., zg30).

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in the ¹³C spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As dehydrolinalool is a liquid, a neat sample can be analyzed. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample assembly in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce the sample via Gas Chromatography (GC) for separation from any impurities. Use a suitable capillary column (e.g., DB-5 or equivalent).

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Separate the resulting positively charged fragments using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-200).

-

-

Data Acquisition and Processing:

-

The detector records the abundance of each fragment.

-

The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

-

The resulting spectrum can be compared against spectral libraries (e.g., NIST/Wiley) for identification.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation and confirmation of dehydrolinalool using the described spectroscopic techniques.

References

Physical and chemical characteristics of 3,7-Dimethyloct-6-en-1-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 3,7-Dimethyloct-6-en-1-yn-3-ol, also known as Dehydrolinalool. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further investigation and application of this versatile molecule. The guide covers its fundamental properties, spectroscopic data, synthesis and purification protocols, reactivity, and known biological activities, with a particular focus on its role as a precursor in the synthesis of essential vitamins.

Chemical and Physical Properties

This compound is a tertiary acetylenic alcohol with the molecular formula C₁₀H₁₆O.[1] It is a colorless to light yellow liquid with a characteristic floral odor.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.23 g/mol | [1] |

| CAS Number | 29171-20-8 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Floral | [2] |

| Boiling Point | 198-199 °C at 760 mmHg | [2] |

| Melting Point | -58 to -56 °C | [2] |

| Flash Point | 85 °C | [2] |

| Density | Not available | |

| Vapor Pressure | 8.34 mmHg | [2] |

| logP (Octanol/Water) | 2.610 | [2] |

| Solubility | Soluble in alcohol. | [3] |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound provides key information for its identification.

Table 2: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M-CH₃]⁺ |

| 119 | [M-H₂O-CH₃]⁺ |

| 93 | [M-C₄H₇O]⁺ |

| 69 | [C₅H₉]⁺ (base peak) |

| 43 | [C₃H₇]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

δ 5.1 ppm (t): Vinylic proton (-CH=C-).

-

δ 2.5 ppm (s): Acetylenic proton (-C≡CH).

-

δ 2.0-2.2 ppm (m): Allylic protons (-C=C-CH₂-).

-

δ 1.7 ppm (s): Methyl protons on the double bond (=C(CH₃)₂).

-

δ 1.5 ppm (s): Methyl protons adjacent to the hydroxyl group (-C(OH)(CH₃)-).

-

δ 1.6-1.8 ppm (m): Methylene protons (-CH₂-).

¹³C NMR (Predicted):

-

δ 132 ppm: Quaternary carbon of the double bond (-C(CH₃)₂).

-

δ 124 ppm: Methine carbon of the double bond (-CH=).

-

δ 85 ppm: Quaternary carbon of the alkyne (-C≡C-).

-

δ 74 ppm: Methine carbon of the alkyne (-C≡CH).

-

δ 68 ppm: Carbon bearing the hydroxyl group (-C(OH)-).

-

δ 42 ppm: Methylene carbon adjacent to the hydroxyl group.

-

δ 28 ppm: Methyl carbon adjacent to the hydroxyl group.

-

δ 25 ppm, 18 ppm: Methyl carbons on the double bond.

-

δ 22 ppm: Methylene carbon.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show the following characteristic absorption bands:

Table 3: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (strong, broad) | O-H stretch (alcohol) |

| ~3300 (sharp, medium) | ≡C-H stretch (alkyne) |

| ~2970, 2870 | C-H stretch (alkane) |

| ~2110 (weak) | C≡C stretch (alkyne) |

| ~1670 (weak) | C=C stretch (alkene) |

| ~1150 | C-O stretch (tertiary alcohol) |

Synthesis and Purification

Laboratory-Scale Synthesis

A common laboratory method for the synthesis of this compound involves the ethynylation of 6-methyl-5-hepten-2-one.[4]

Experimental Protocol:

-

Preparation of the Acetylide Anion: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, place a solution of sodium amide in liquid ammonia.

-

Ethynylation Reaction: Slowly bubble acetylene gas through the sodium amide solution to form sodium acetylide.

-

Addition of Ketone: Add a solution of 6-methyl-5-hepten-2-one in an anhydrous ether (e.g., diethyl ether or THF) dropwise to the sodium acetylide suspension at low temperature (-33 °C).

-

Quenching: After the reaction is complete, cautiously quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the ammonia to evaporate. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.[5]

Reactivity and Stability

This compound possesses three reactive centers: the hydroxyl group, the carbon-carbon triple bond, and the carbon-carbon double bond.

-

Hydroxyl Group: As a tertiary alcohol, it can undergo esterification and etherification reactions. Dehydration can occur under acidic conditions, potentially leading to rearrangements.

-

Alkyne Group: The terminal alkyne is acidic and can be deprotonated with a strong base to form an acetylide, which can then react with various electrophiles. The triple bond can undergo addition reactions, such as hydrogenation. Selective hydrogenation using a Lindlar catalyst can reduce the alkyne to a cis-alkene.

-

Alkene Group: The double bond can undergo electrophilic addition reactions and oxidation.

The stability of tertiary propargylic alcohols can be influenced by the reaction conditions. Strong acids can promote rearrangement reactions.[6]

Biological Activity and Applications

Antibacterial Activity

As a terpenoid, this compound is expected to exhibit antibacterial properties. The primary mechanism of action for many terpenoids involves the disruption of the bacterial cell membrane due to their lipophilic nature.[7][8][9] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[10]

Intermediate in Vitamin Synthesis

This compound is a key intermediate in the industrial synthesis of Vitamin A and Vitamin E.[1][11][12]

In the synthesis of Vitamin A, this compound is derived from the coupling of 6-methylhept-5-en-2-one with an acetylide anion.[11] It then undergoes further reactions to build the carbon skeleton of the vitamin.

For Vitamin E synthesis, this compound is a precursor to linalool, which is a crucial building block for the phytol side chain of the vitamin.[12][13]

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of valuable products such as fragrances and vitamins. This guide has provided a detailed summary of its known physical and chemical properties, spectroscopic data, synthesis, reactivity, and biological applications. Further research into its specific biological mechanisms and potential therapeutic applications is warranted.

References

- 1. This compound | 29171-20-8 [chemicalbook.com]

- 2. Dehydrolinalool | C10H16O | CID 62842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dehydrolinalool, 29957-43-5 [thegoodscentscompany.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US3640851A - Purification of dehydrolinalool by fractional distillation and water washing - Google Patents [patents.google.com]

- 6. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]

- 13. researchgate.net [researchgate.net]

Dehydrolinalool: A Comprehensive Technical Guide on its Discovery, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrolinalool, a naturally occurring acetylenic tertiary alcohol, is a pivotal intermediate in the synthesis of numerous fragrances, flavors, and vital vitamins such as Vitamin A and E. This document provides an in-depth technical overview of dehydrolinalool, encompassing its historical discovery, methods of isolation from natural sources, and detailed protocols for its industrial synthesis. Particular emphasis is placed on the widely employed ethynylation of 6-methyl-5-hepten-2-one. This guide also presents key physicochemical properties in a structured format and includes detailed diagrams of synthetic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

Dehydrolinalool, chemically known as 3,7-dimethyl-6-octen-1-yn-3-ol, is a valuable terpene alcohol. While found in some natural sources, its primary commercial significance lies in its role as a versatile chemical intermediate. The industrial production of linalool, a widely used fragrance and flavor compound, heavily relies on the selective hydrogenation of dehydrolinalool.[1][2][3][4][5] Furthermore, dehydrolinalool is a crucial building block in the synthesis of citral and, subsequently, Vitamin A and E.[2][6] This whitepaper aims to provide a detailed technical guide on the discovery, properties, isolation, and synthesis of this important molecule.

Physicochemical Properties

Dehydrolinalool is a colorless to light yellow liquid characterized by a distinct floral odor.[7][8] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Dehydrolinalool

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [7][8] |

| Molecular Weight | 152.24 g/mol | [7][8] |

| Appearance | Colorless to slightly yellow clear liquid | [8][9] |

| Boiling Point | 198-199 °C at 760 mmHg | [7][9] |

| Melting Point | -58 to -56 °C | [7][9] |

| Density | 0.88 g/cm³ | [8] |

| Flash Point | 85 °C | [7][9] |

| Refractive Index | 1.46 | [8] |

| Vapor Pressure | 8.34 mmHg at 20 °C | [9] |

| LogP | 2.61 | [7] |

| Purity (typical) | ≥ 98% (GC) | [8] |

Natural Occurrence and Isolation

Dehydrolinalool has been identified as a natural product in various plants, including Persicaria hydropiperoides, Persicaria minor, and Daucus carota (carrot).[7] However, its concentration in these natural sources is generally low, making commercial extraction economically unviable. For research purposes, isolation from essential oils can be achieved through fractional distillation followed by chromatographic techniques.

General Experimental Protocol for Isolation from Natural Sources

-

Essential Oil Extraction: The plant material is subjected to steam distillation or solvent extraction to obtain the essential oil.

-

Fractional Distillation: The crude essential oil is fractionally distilled under reduced pressure. The fraction containing dehydrolinalool is collected based on its boiling point.

-

Chromatographic Purification: The collected fraction is further purified using column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate pure dehydrolinalool.

-

Characterization: The identity and purity of the isolated compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Industrial Synthesis

The primary industrial route for producing dehydrolinalool is through the ethynylation of 6-methyl-5-hepten-2-one (methylheptenone).[1][2][10] This reaction involves the addition of an acetylene group to the ketone.

Synthesis Pathway

Caption: Synthesis of Dehydrolinalool via Ethynylation.

Detailed Experimental Protocol for Synthesis

This protocol is a generalized procedure based on common industrial practices.

-

Reaction Setup: A suitable reactor is charged with a solvent, such as liquid ammonia or an organic solvent like N-methylpyrrolidone, and an alkaline catalyst (e.g., sodium hydroxide).[1][10]

-

Acetylene Introduction: Acetylene gas is bubbled through the reaction mixture until saturation.[10]

-

Addition of Methylheptenone: 6-methyl-5-hepten-2-one is slowly added to the reaction mixture while maintaining the temperature and continuous acetylene flow.

-

Reaction Monitoring: The reaction progress is monitored by techniques like Gas Chromatography (GC) to determine the consumption of the starting material.

-

Quenching and Neutralization: Once the reaction is complete, the mixture is carefully neutralized with an acid (e.g., sulfuric acid).[10]

-

Phase Separation: The reaction mixture is washed with water to separate the aqueous and organic layers. The crude dehydrolinalool is in the organic phase.[10]

Purification

Purification of the synthesized dehydrolinalool is crucial to remove unreacted starting materials, byproducts, and the solvent.

Purification Workflow

Caption: Purification Workflow for Dehydrolinalool.

Detailed Experimental Protocol for Purification

-

Fractional Distillation: The crude organic phase is subjected to fractional distillation under reduced pressure. This step separates the dehydrolinalool from less volatile impurities.[10]

-

Water Washing: The distilled dehydrolinalool may be washed with water to remove any remaining water-soluble impurities, such as residual solvent.[10]

-

Drying and Final Distillation: The washed product is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and may undergo a final distillation to achieve high purity.

Applications in Further Synthesis

Dehydrolinalool is a key precursor for several important chemicals.

-

Linalool: Selective hydrogenation of the triple bond in dehydrolinalool using a Lindlar catalyst yields linalool, a major fragrance and flavor compound.[1][2][3][4][11]

-

Citral: Dehydrolinalool can undergo a Meyer-Schuster rearrangement to produce citral, another important fragrance and a precursor to Vitamin A.[6]

Safety and Handling

Dehydrolinalool is classified as a skin and eye irritant.[12] It is also suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects.[12] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.[12] It should be stored in a cool, dry, and well-ventilated area.

Conclusion

Dehydrolinalool is a cornerstone of the fragrance, flavor, and pharmaceutical industries. Its efficient industrial synthesis from readily available starting materials has enabled the large-scale production of numerous valuable downstream products. A thorough understanding of its synthesis and purification is essential for chemists and researchers working in these fields. This guide provides a comprehensive overview of the key technical aspects related to the discovery, isolation, and production of dehydrolinalool, serving as a valuable resource for scientific and industrial applications.

References

- 1. CN111018672A - Method for preparing linalool - Google Patents [patents.google.com]

- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 3. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]

- 4. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]

- 5. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN113248357B - Method for preparing citral through dehydrolinalool rearrangement reaction - Google Patents [patents.google.com]

- 7. Dehydrolinalool | C10H16O | CID 62842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. dehydro beta-linalool, 29171-20-8 [thegoodscentscompany.com]

- 10. US3640851A - Purification of dehydrolinalool by fractional distillation and water washing - Google Patents [patents.google.com]

- 11. CN102397788A - Method for preparing linalool by selective hydrogenation of dehydrolinalool - Google Patents [patents.google.com]

- 12. tcichemicals.com [tcichemicals.com]

A Computational Deep Dive into 3,7-Dimethyloct-6-en-1-yn-3-ol: A Proposed Quantum Mechanical Framework

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of 3,7-Dimethyloct-6-en-1-yn-3-ol is presented below. It is important to note that these data are derived from experimental measurements and not from quantum mechanical calculations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | |

| Appearance | Solid | |

| Boiling Point | 89–93°C at 1.6 kPa | [1] |

| Enthalpy of Vaporization | 50.4 kJ·mol⁻¹ at 407 K | [1] |

| CAS Number | 29171-20-8 | [2] |

Proposed Computational Workflow

The following section details a proposed workflow for a comprehensive quantum mechanical study of this compound. This workflow is designed to provide a deep understanding of the molecule's intrinsic properties.

Detailed Methodologies

1. Molecule Building and Initial Optimization: The initial 3D structure of this compound would be constructed using a molecular editor. A preliminary geometry optimization would be performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

2. Conformational Analysis: Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A systematic or stochastic conformational search would be conducted to identify the low-energy conformers. This could involve techniques like molecular dynamics simulations or potential energy surface scans.

3. High-Level Geometry Optimization: The identified low-energy conformers would then be subjected to full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). A suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger) would be chosen.

4. Vibrational Frequency Analysis: For each optimized conformer, a vibrational frequency analysis would be performed at the same level of theory. This calculation serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

5. Electronic Structure Analysis: Following geometry optimization, a detailed analysis of the electronic structure would be carried out. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The electrostatic potential (ESP) would also be mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

6. Spectroscopic Predictions: The results from the vibrational frequency and electronic structure calculations can be used to predict various spectroscopic properties, including IR, Raman, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be compared with experimental data for validation.

7. Solvation Effects: To simulate the behavior of this compound in a biological environment, the calculations would be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM). This would provide insights into how the solvent influences the molecule's conformation and electronic properties.

Logical Relationship of Computational Data and Predicted Properties

The data generated from quantum mechanical calculations are interconnected and provide a holistic view of the molecule's behavior. The following diagram illustrates how different computational outputs inform the prediction of various molecular properties.

Conclusion

While experimental data for this compound is limited, the proposed quantum mechanical workflow provides a powerful approach to elucidate its molecular properties. The insights gained from such a study, including conformational preferences, electronic structure, and reactivity, would be highly valuable for researchers in the fields of medicinal chemistry and materials science. This computational framework serves as a starting point for future investigations that could unlock the full potential of this intriguing molecule.

References

Dehydrolinalool: A Versatile Chiral Pool Starting Material for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrolinalool (3,7-dimethyl-6-octen-1-yn-3-ol) is a tertiary propargyl alcohol that serves as a valuable and versatile building block in organic synthesis. As a readily available and cost-effective starting material, it holds significant potential within the chiral pool, offering a gateway to a diverse array of more complex chiral molecules. Its unique structure, featuring a chiral center, a terminal alkyne, and a trisubstituted alkene, provides multiple reactive sites for strategic chemical modifications. This technical guide explores the utility of dehydrolinalool as a chiral pool starting material, with a focus on its transformations into valuable chiral synthons for the fragrance and pharmaceutical industries. We will delve into key chemical reactions, provide detailed experimental protocols for seminal transformations, and present quantitative data to guide synthetic planning.

Properties and Availability

Dehydrolinalool is a colorless to pale yellow liquid with a mild floral, woody odor. It is commercially available as a racemic mixture. The presence of a stereogenic center at the C3 position means that dehydrolinalool exists as two enantiomers, (R)-dehydrolinalool and (S)-dehydrolinalool. While racemic dehydrolinalool is the common starting point, the development of enantioselective methods to access or resolve its enantiomers is a key area of research to fully exploit its potential as a chiral starting material.

Key Chemical Transformations

Dehydrolinalool's rich functionality allows for a variety of chemical transformations, enabling the synthesis of a wide range of valuable compounds. Key reactions include selective hydrogenation of the alkyne, rearrangement of the propargylic alcohol, and transformations of the alkene moiety.

Selective Hydrogenation to Linalool

One of the most fundamental transformations of dehydrolinalool is its selective hydrogenation to linalool, a naturally occurring tertiary allylic alcohol widely used in the fragrance industry and as a precursor for other aroma chemicals and vitamins. The key challenge in this reaction is to selectively reduce the alkyne to a double bond without affecting the existing olefin or causing over-reduction to the fully saturated alcohol, tetrahydrolinalool. This is typically achieved using a poisoned catalyst, such as a Lindlar catalyst (palladium on calcium carbonate poisoned with lead).

Meyer-Schuster Rearrangement to Citral

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargylic alcohols to α,β-unsaturated carbonyl compounds. In the case of dehydrolinalool, this rearrangement provides a direct route to citral (geranial and neral), a key intermediate in the synthesis of ionones (important fragrance compounds) and vitamins A and E. The reaction proceeds through an allenic intermediate, followed by tautomerization. Various catalytic systems, including those based on molybdenum and vanadium, have been developed to promote this rearrangement with high efficiency.

Asymmetric Transformations

The true potential of dehydrolinalool as a chiral pool starting material is realized through asymmetric transformations that can set new stereocenters with high enantioselectivity. While direct asymmetric transformations on dehydrolinalool are not extensively documented in publicly available literature, the closely related linalool serves as an excellent proxy for demonstrating the potential synthetic routes. Key asymmetric reactions that can be envisaged for dehydrolinalool or its derivatives include:

-

Asymmetric Epoxidation: The trisubstituted double bond in dehydrolinalool is a prime target for asymmetric epoxidation, for instance, using the Sharpless-Katsuki or Jacobsen-Katsuki epoxidation protocols. This would introduce two new stereocenters, leading to chiral epoxy alcohols that are versatile intermediates for further transformations.

-

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation (SAD) can be employed to convert the alkene into a chiral diol with high enantioselectivity. These diols are valuable building blocks for the synthesis of natural products and pharmaceuticals.

Data Presentation

The following tables summarize quantitative data for key transformations involving dehydrolinalool and its close analog, linalool, illustrating typical yields and selectivities.

Table 1: Selective Hydrogenation of Dehydrolinalool to Linalool

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Dehydrolinalool Conversion (%) | Linalool Selectivity (%) | Reference |

| Lindlar Catalyst | - | 60 | 0.4 | >99 | >99 | [1] |

| Pd/Pb/Bi on Al₂O₃ | C₂-C₄ fatty alcohol | 80-100 | 0.8-1.2 | 99 | 98 | [2] |

| η²-C₆₀Pd(PPh₃)₂ on Carbon | - | 40-70 | 0.2 x 10⁵ Pa | - | 95 | [3] |

Table 2: Meyer-Schuster Rearrangement of Dehydrolinalool to Citral

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Citral Yield (%) | Reference |

| MoO₂(acac)₂ / Ph₃PO / 4-tert-butylbenzoic acid | Toluene | 120-130 | 6-8 | 70 | [4][5] |

| Titanate / CuCl | Organic Solvent | 90-130 | 3-5 | 85-98 | [4] |

Table 3: Asymmetric Epoxidation of Linalool (as a proxy for Dehydrolinalool)

| Reaction | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Sharpless Epoxidation | Ti(OⁱPr)₄, (+)-DET | (2S,3S)-Epoxy-linalool | High | >90 | [6] |

| Sharpless Epoxidation | Ti(OⁱPr)₄, (-)-DET | (2R,3R)-Epoxy-linalool | High | >90 | [6] |

Experimental Protocols

Protocol for Selective Hydrogenation of Dehydrolinalool to Linalool

This protocol is based on the use of a modified Lindlar catalyst as described in the patent literature.[2]

Materials:

-

Dehydrolinalool

-

C₂-C₄ fatty alcohol (e.g., ethanol)

-

Pd/Pb/Bi on Al₂O₃ catalyst

-

Hydrogen gas

-

Fixed-bed reactor

Procedure:

-

Prepare the catalyst by impregnating granular Al₂O₃ with solutions of palladium, lead, and bismuth salts, followed by high-temperature roasting and subsequent reduction activation in a hydrogen stream.

-

Mix dehydrolinalool with a C₂-C₄ fatty alcohol in a volume ratio of 1:0.5 to 1:1.2.

-

Introduce the mixture into a fixed-bed reactor packed with the prepared catalyst.

-

Carry out the hydrogenation reaction in a liquid phase under a hydrogen pressure of 0.8–1.2 MPaG and at a temperature of 80–100 °C.

-

Maintain a liquid hourly space velocity (LHSV) of 2.0–2.5 hr⁻¹.

-

Monitor the reaction progress by gas chromatography (GC) until the conversion of dehydrolinalool is complete.

-

The resulting product mixture primarily contains linalool, which can be purified by distillation.

Protocol for Meyer-Schuster Rearrangement of Dehydrolinalool to Citral

This protocol is based on a molybdenum-catalyzed rearrangement.[4][5]

Materials:

-

Dehydrolinalool

-

Toluene (solvent)

-

MoO₂(acac)₂ (catalyst)

-

Ph₃PO (co-catalyst)

-

4-tert-butylbenzoic acid (co-catalyst)

-

Thick-walled pressure-resistant reaction bottle

Procedure:

-

To a thick-walled pressure-resistant reaction bottle, add dehydrolinalool (1 mmol), MoO₂(acac)₂ (0.03 mmol), Ph₃PO (0.2 mmol), 4-tert-butylbenzoic acid (0.2 mmol), and toluene (4 mL).

-

Seal the reaction bottle and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 7 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The yield of citral can be determined by ¹H-NMR using an internal standard. The product can be purified by column chromatography.

General Protocol for Sharpless Asymmetric Dihydroxylation of an Olefin

This is a general procedure that can be adapted for the dihydroxylation of the double bond in dehydrolinalool.[7][8]

Materials:

-

Olefin (e.g., dehydrolinalool)

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional, for trisubstituted alkenes)

-

Sodium sulfite

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, combine tert-butanol and water in a 1:1 ratio.

-

Add AD-mix-α or AD-mix-β to the solvent mixture and stir until two clear phases are formed. The amount of AD-mix is typically 1.4 g per 1 mmol of olefin.

-

If the olefin is trisubstituted (like dehydrolinalool), add methanesulfonamide (1 equivalent relative to the osmium catalyst in the AD-mix).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the olefin to the stirred mixture.

-

Continue stirring at 0 °C, monitoring the reaction by TLC. The reaction time can vary from a few hours to 24 hours.

-

Once the reaction is complete, add sodium sulfite and stir for an additional hour to quench the reaction.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude diol can be purified by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key transformations of dehydrolinalool.

Conclusion

Dehydrolinalool is a readily accessible and economically viable starting material with significant potential in the realm of asymmetric synthesis. Its diverse functionalities allow for a range of strategic transformations into valuable chiral building blocks. While direct asymmetric transformations on dehydrolinalool itself are an area requiring further exploration and documentation, its conversion to key chiral intermediates like enantiopure linalool opens up a vast landscape for the synthesis of high-value compounds in the fragrance and pharmaceutical industries. The protocols and data presented in this guide serve as a valuable resource for researchers looking to harness the synthetic utility of this versatile chiral pool starting material. Further research into novel enantioselective catalysts and biocatalysts for the direct transformation of dehydrolinalool will undoubtedly unlock even greater potential in the future.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. A Concise Synthesis of (−)‐Ambrox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide | Semantic Scholar [semanticscholar.org]

- 6. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]

- 7. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors | MDPI [mdpi.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

Spectroscopic Analysis of 3,7-Dimethyloct-6-en-1-yn-3-ol Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the identification and quantification of impurities in 3,7-Dimethyloct-6-en-1-yn-3-ol, also known as dehydrolinalool. As a critical intermediate in the synthesis of fragrances, flavors, and vitamins such as Vitamin A and E, ensuring the purity of dehydrolinalool is paramount. This document outlines the common impurities, detailed experimental protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, and presents the spectroscopic data in a clear, comparative format.

Introduction to this compound and its Potential Impurities

This compound is a tertiary acetylenic alcohol synthesized primarily through the ethynylation of 6-methyl-5-hepten-2-one with acetylene.[1][2] Impurities can arise from unreacted starting materials, byproducts of the synthesis, or subsequent degradation. The most common impurities include:

-

6-Methyl-5-hepten-2-one: An unreacted starting material.

-

Linalool: Formed by the partial hydrogenation of the triple bond of dehydrolinalool.

-

Dihydrolinalool (3,7-Dimethyloct-6-en-3-ol): A potential byproduct or degradation product.[3]

-

Tetrahydrolinalool (3,7-Dimethyloctan-3-ol): Resulting from the complete hydrogenation of both the triple and double bonds of dehydrolinalool.[4]

The presence of these impurities can affect the quality, safety, and efficacy of the final products derived from dehydrolinalool. Therefore, robust analytical methods are essential for their detection and quantification.

Data Presentation: Spectroscopic Data of Dehydrolinalool and its Impurities

The following tables summarize the key spectroscopic data for this compound and its primary impurities, facilitating their identification and differentiation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Compound | Retention Index (non-polar column) | Key Mass Fragments (m/z) and Relative Intensities |

| This compound | 1090-1120 | 93 (100%), 119 (90%), 137 (80%), 77 (75%), 109 (65%) |

| 6-Methyl-5-hepten-2-one | 980-990 | 43 (100%), 69 (60%), 111 (50%), 83 (40%), 55 (35%) |

| Linalool | 1095-1105 | 71 (100%), 93 (80%), 43 (65%), 55 (50%), 80 (45%)[5] |

| Dihydrolinalool | 1110-1120 | 59 (100%), 43 (85%), 71 (70%), 81 (60%), 95 (50%) |

| Tetrahydrolinalool | 1080-1090 | 73 (100%), 59 (80%), 43 (70%), 81 (60%), 111 (50%)[6] |

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm, referenced to TMS)

| Compound | δ (ppm) | Multiplicity | Assignment |

| This compound | 5.10 | t | =CH- |

| 2.45 | s | ≡C-H | |

| 2.20-2.05 | m | -CH₂-C= | |

| 1.70, 1.62 | s | =C(CH₃)₂ | |

| 1.50 | s | C(OH)CH₃ | |

| 6-Methyl-5-hepten-2-one | 5.08 | t | =CH- |

| 2.55 | t | -CH₂-C=O | |

| 2.25 | q | -CH₂-C= | |

| 2.15 | s | -C(=O)CH₃ | |

| 1.68, 1.60 | s | =C(CH₃)₂ | |

| Linalool | 5.92 | dd | -CH=CH₂ |

| 5.22, 5.05 | d, d | -CH=CH₂ | |

| 5.12 | t | =CH- | |

| 1.68, 1.60 | s | =C(CH₃)₂ | |

| 1.28 | s | C(OH)CH₃ | |

| Dihydrolinalool | 5.15 | t | =CH- |

| 1.69, 1.61 | s | =C(CH₃)₂ | |

| 1.45-1.55 | m | -CH₂- | |

| 1.15 | s | C(OH)CH₃ | |

| 0.90 | t | -CH₂CH₃ | |

| Tetrahydrolinalool | 3.65 | m | -CH(OH)- |

| 1.50-1.20 | m | -CH₂-, -CH- | |

| 1.12 | s | C(OH)CH₃ | |

| 0.90 | d, t | -CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm, referenced to TMS)

| Compound | Key ¹³C Chemical Shifts (δ, ppm) |

| This compound | 132.5 (=C), 123.0 (=CH), 87.5 (≡C), 71.0 (≡CH), 68.0 (C-OH), 42.0, 25.7, 23.0, 17.7 |

| 6-Methyl-5-hepten-2-one | 209.0 (C=O), 132.0 (=C), 123.5 (=CH), 43.5, 30.0, 25.7, 22.5, 17.7 |

| Linalool | 145.2 (-CH=), 131.8 (=C), 124.4 (=CH-), 111.6 (=CH₂), 73.4 (C-OH), 42.2, 27.9, 25.7, 22.8, 17.7 |

| Dihydrolinalool | 131.5 (=C), 124.7 (=CH), 72.9 (C-OH), 42.0, 31.9, 27.8, 25.7, 22.5, 17.7, 8.0 |

| Tetrahydrolinalool | 72.9 (C-OH), 41.7, 39.7, 34.3, 28.0, 26.4, 22.6, 21.7, 8.2[6][7] |

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopic Data (Key Absorption Bands in cm⁻¹)

| Compound | ν (cm⁻¹) | Functional Group Assignment |

| This compound | 3400-3300 (broad) | O-H stretch (alcohol) |

| 3310-3300 (sharp) | ≡C-H stretch | |

| 2120-2100 (weak) | -C≡C- stretch | |

| 1670-1665 | C=C stretch | |

| 6-Methyl-5-hepten-2-one | 1715 | C=O stretch (ketone) |

| 1675 | C=C stretch | |

| Linalool | 3400-3300 (broad) | O-H stretch (alcohol) |

| 3080 | =C-H stretch (vinyl) | |

| 1645 | C=C stretch (vinyl) | |

| 1670 | C=C stretch (trisubstituted) | |

| Dihydrolinalool | 3400-3300 (broad) | O-H stretch (alcohol) |

| 1670 | C=C stretch | |

| Tetrahydrolinalool | 3400-3300 (broad) | O-H stretch (alcohol) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify volatile impurities in this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Sample Preparation:

-

Prepare a 1000 ppm stock solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).

-

Perform serial dilutions to prepare calibration standards of the analyte and known impurities at concentrations ranging from 1 ppm to 100 ppm.

-

Transfer 1 mL of each standard and the sample solution into separate 2 mL GC vials.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-400 amu.

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra with those of reference standards and spectral libraries (e.g., NIST).

-

Quantify the impurities by constructing calibration curves based on the peak areas of the standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of this compound and its impurities.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

NMR Acquisition Parameters (¹H NMR):

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

NMR Acquisition Parameters (¹³C NMR):

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

Data Analysis:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Assign the signals based on their chemical shifts, multiplicities, and integration values, and by comparison with the data in Tables 2 and 3.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and its impurities.

Instrumentation:

-

FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

-

For liquid samples, place a small drop of the neat liquid directly onto the ATR crystal.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance or Absorbance

Data Analysis:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups by referring to Table 4 and standard correlation charts.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes for impurity identification in this compound.

Caption: General workflow for spectroscopic analysis of impurities.

Caption: Decision pathway for unknown impurity identification.

Conclusion

The spectroscopic techniques of GC-MS, NMR, and FTIR provide a powerful and complementary suite of tools for the comprehensive analysis of impurities in this compound. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently identify and quantify potential impurities, ensuring the quality and safety of their products. The logical workflows provided offer a systematic approach to both routine quality control and the characterization of unknown impurities.

References

- 1. This compound | 29171-20-8 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. Page loading... [guidechem.com]

- 5. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydrolinalool | C10H22O | CID 6548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetrahydrolinalool(78-69-3) 13C NMR spectrum [chemicalbook.com]

Biological Activity Screening of Dehydrolinalool: A Technical Guide

Disclaimer: Scientific literature with in-depth quantitative data and detailed experimental protocols on the biological activities of dehydrolinalool is limited. This guide summarizes the available information on dehydrolinalool and provides a comprehensive overview of the biological activities of the structurally related monoterpenoid alcohol, linalool, as a proxy. The methodologies and data presented for linalool can serve as a foundational framework for designing and conducting biological activity screening of dehydrolinalool.

Introduction to Dehydrolinalool

Dehydrolinalool (3,7-dimethyl-6-octen-1-yn-3-ol) is a tertiary acetylenic alcohol. It is primarily recognized as a key intermediate in the chemical synthesis of linalool and other terpenoids used in the fragrance and flavor industries. While its primary application has been in industrial synthesis, preliminary information suggests potential biological activities, including antimicrobial and anti-inflammatory properties. However, dedicated studies to elucidate these effects and their underlying mechanisms are not extensively available in peer-reviewed literature.

Biological Activities of Linalool (as a proxy for Dehydrolinalool)

Linalool, a naturally occurring monoterpene alcohol and a close structural analog of dehydrolinalool, has been extensively studied for its diverse biological activities. These include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The following sections detail the evidence for these activities, along with the experimental protocols used for their evaluation.

Anticancer Activity

Linalool has demonstrated cytotoxic and apoptotic effects against various cancer cell lines. Research suggests that its anticancer activity is mediated through the induction of oxidative stress, cell cycle arrest, and modulation of apoptotic signaling pathways.

Data Presentation: In Vitro Cytotoxicity of Linalool

| Cell Line | Assay | Concentration | Effect | Reference |

| Human Colon Cancer Cells | WST-8 Assay | Dose-dependent | Induction of apoptosis | [1] |

| Leukemia Cells | MTT Assay | Dose-dependent | Growth arrest and apoptosis | [2] |

| Breast Cancer Cells (MCF-7, MDA-MB-231) | MTT Assay | 100-1000 µM | Time and dose-dependent decrease in cell viability | [2] |

| Leukemia Cells (U937) | WST-1 Assay | IC50: 2.59 µM | Cytotoxic effect | [3] |

| Cervical Cancer Cells (HeLa) | WST-1 Assay | IC50: 11.02 µM | Cytotoxic effect | [3] |

| Sarcoma-180 (S-180) Cells | MTT Assay | Dose-dependent | Increased cytotoxic effect | [4] |

| Human Oral Squamous Carcinoma (KB) Cells | AO/EB Staining | Not specified | Induction of apoptosis | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., linalool) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[6]

Signaling Pathway: Linalool-Induced Apoptosis

Linalool has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins.

References

- 1. Anticancer effect of linalool via cancer-specific hydroxyl radical generation in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Synthesis of Linalool via Selective Hydrogenation of 3,7-Dimethyloct-6-en-1-yn-3-ol

Application Note AP-CHEM-2025-01

Abstract

This document provides a detailed protocol for the synthesis of linalool (3,7-dimethyloct-1,6-dien-3-ol), a widely used fragrance and flavoring agent, through the selective hydrogenation of 3,7-dimethyloct-6-en-1-yn-3-ol (dehydrolinalool). The described method utilizes a poisoned palladium catalyst, commonly known as Lindlar's catalyst, to achieve high selectivity for the reduction of the alkyne to a cis-alkene, thereby preventing over-reduction to the corresponding alkane. This process is a cornerstone in the industrial production of linalool and serves as a valuable transformation in organic synthesis.

Introduction

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants, valued for its pleasant floral scent.[1] It is a key intermediate in the synthesis of other fragrance compounds and vitamins A and E.[2] While it can be extracted from natural sources, chemical synthesis is a more common and scalable approach for industrial demands. One of the primary synthetic routes involves the semi-hydrogenation of dehydrolinalool.[3][4]

The critical step in this synthesis is the selective reduction of the triple bond of dehydrolinalool to a double bond without reducing the existing double bond or the newly formed one. This is achieved through catalytic hydrogenation using a "poisoned" catalyst, which deactivates the catalyst's ability to reduce alkenes while still allowing for the reduction of the more reactive alkyne.[2] Lindlar's catalyst, typically palladium supported on calcium carbonate and treated with lead acetate and quinoline, is the reagent of choice for this transformation, yielding the desired product with high selectivity.[2]

Data Presentation

The following table summarizes the key quantitative data for the starting material, product, and a representative reaction outcome based on industrial protocols.

| Parameter | This compound (Dehydrolinalool) | Linalool |

| Molecular Formula | C₁₀H₁₆O[5] | C₁₀H₁₈O[1] |

| Molecular Weight | 152.23 g/mol [5] | 154.25 g/mol [1] |

| Boiling Point | 89–93°C @ 1.6 kPa[6] | 198-199 °C @ 1 atm |

| Appearance | Colorless to pale yellow liquid | Colorless liquid[1] |

| ¹H NMR (CDCl₃, δ) | Expected: ~2.4 (s, 1H, C≡C-H), 5.1 (t, 1H, C=CH), 1.7 (s, 3H, CH₃), 1.6 (s, 3H, CH₃), 1.5 (s, 3H, CH₃) | 5.93 (dd, 1H), 5.43 (m, 1H), 5.16 (dd, 2H), 4.00 (s, 2H), 2.09 (m, 2H), 1.68 (s, 3H), 1.62 (m, 2H), 1.31 (s, 3H)[7] |

| ¹³C NMR (CDCl₃, δ) | Expected: ~87 (C≡CH), ~72 (C≡CH), 131 (C=C), 124 (C=C), ~70 (C-OH) | 144.9, 135.0, 125.9, 111.8, 73.3, 68.9, 41.7, 27.9, 22.3, 13.6[7] |

| IR (neat, cm⁻¹) | Expected: ~3300 (O-H), ~3300 (C≡C-H), ~2100 (C≡C) | 3400 (O-H), 3080 (C=C-H), 1645 (C=C), 920 (C=C-H bend)[8][9] |

| Mass Spectrum (EI, m/z) | 137, 119, 95, 81, 71, 69, 55, 43[5] | 71, 93, 41, 55, 80, 43, 68, 121[10][11] |

| Representative Yield | N/A | >97%[4] |

| Selectivity | N/A | ~98%[4] |

Experimental Protocols

Materials and Equipment:

-

This compound (Dehydrolinalool, >98% purity)

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Anhydrous solvent (e.g., ethanol, hexane, or ethyl acetate)

-